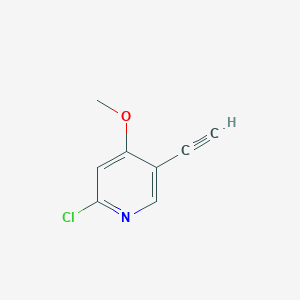

2-Chloro-5-ethynyl-4-methoxypyridine

Description

2-Chloro-5-ethynyl-4-methoxypyridine is a pyridine derivative featuring a chloro group at position 2, a methoxy group at position 4, and an ethynyl substituent at position 3. The ethynyl group confers reactivity for cross-coupling reactions, while the chloro and methoxy substituents modulate electronic properties and solubility .

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

2-chloro-5-ethynyl-4-methoxypyridine |

InChI |

InChI=1S/C8H6ClNO/c1-3-6-5-10-8(9)4-7(6)11-2/h1,4-5H,2H3 |

InChI Key |

XZZLTDWZFNGNMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1C#C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethynyl-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of 2-Chloro-5-ethynyl-4-methoxypyridine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, catalysts, and solvents is crucial to achieving high yields and maintaining product quality. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethynyl-4-methoxypyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The ethynyl group can participate in oxidation and reduction reactions, leading to various derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield various oxidized derivatives of the ethynyl group.

Scientific Research Applications

2-Chloro-5-ethynyl-4-methoxypyridine has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied for its ability to inhibit lactate efflux in cells expressing high levels of monocarboxylate transporter 4 (MCT4) . This inhibition can lead to reduced cellular viability and has potential implications for cancer treatment. The compound’s unique structure allows it to interact with specific proteins and enzymes, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural analogs based on substituent positions and functional groups:

Research Findings and Challenges

- Solubility : Methoxy groups improve aqueous solubility compared to ethoxy or chloro substituents, as seen in 5-Chloro-3-ethoxy-2-methoxypyridine .

- Stability : Chloro at position 2 (target compound) may reduce hydrolytic stability relative to position 5 derivatives, necessitating protective strategies during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.